molecular formula C15H12Br2 B1315444 2,7-Dibromo-9,9-dimethylfluorene CAS No. 28320-32-3

2,7-Dibromo-9,9-dimethylfluorene

Cat. No.: B1315444
CAS No.: 28320-32-3
M. Wt: 352.06 g/mol
InChI Key: LONBOJIXBFUBKQ-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-dimethylfluorene is an organic compound with the molecular formula C15H12Br2. It is a derivative of fluorene, characterized by the presence of two bromine atoms at the 2 and 7 positions and two methyl groups at the 9 position. This compound is a white to light yellow powder and is primarily used as a precursor in the synthesis of organic semiconducting polymers and other advanced materials .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,7-Dibromo-9,9-dimethylfluorene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconducting polymers. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the formation of conjugated polymers, which are essential for the development of electronic devices . The nature of these interactions often involves the formation of covalent bonds with other organic molecules, facilitating the creation of complex polymer structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of organic electronics, the compound can modulate the electrical properties of cells, thereby impacting their overall function . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of its use. For instance, in the synthesis of organic semiconducting polymers, the compound may act as a catalyst, facilitating the formation of covalent bonds between monomers . These interactions are crucial for the development of functional electronic materials.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing the electrical properties of cells. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the compound may influence the activity of enzymes involved in the synthesis of organic semiconducting polymers, thereby modulating the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of the compound within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dibromo-9,9-dimethylfluorene can be synthesized through a multi-step process starting from fluorene. The first step involves the bromination of fluorene to produce 2,7-dibromofluorene. This is typically achieved by reacting fluorene with dibromohydantoin in the presence of a solvent like propylene carbonate at elevated temperatures (around 85°C). The resulting 2,7-dibromofluorene is then subjected to methylation using iodomethane in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) at controlled temperatures (30-35°C) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is typically purified through recrystallization or column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-dimethylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,7-Dibromo-9,9-dimethylfluorene is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9,9-dimethylfluorene is unique due to the presence of both bromine atoms and methyl groups, which provide a balance of reactivity and steric hindrance. This makes it particularly useful in the synthesis of complex organic molecules with specific electronic properties .

Properties

IUPAC Name

2,7-dibromo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONBOJIXBFUBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478035
Record name 2,7-dibromo-9,9-dimethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28320-32-3
Record name 2,7-Dibromo-9,9-dimethylfluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28320-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-dibromo-9,9-dimethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9-dimethyl-9H-fluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2,7-dibromo-9H-fluorene (1.0 g, 3.1 mmol), KI (50 mg, 0.3 mmol) and KOH (750 mg, 13.3 mmol) in DMSO was added methyl iodide (0.42 mL, 6.8 mmol). The mixture was stirred at room temperature for 16 hours, then diluted with ethyl acetate (100 mL). The organic layer was washed with water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The obtained residue was purified by flash chromatography to provide the desired product 2,7-Dibromo-9,9-dimethyl-9H-fluorene as a white solid (1.1 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,7-Dibromo-9,9-dimethylfluorene used in organic electronics?

A1: this compound serves as a crucial precursor for synthesizing hole-transport materials and non-fullerene acceptors used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), respectively. Its structure allows for further functionalization with various aromatic amines through palladium-catalyzed coupling reactions, leading to the creation of materials with desired electronic properties. [, ]

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